RL648_81

Description

Structure

3D Structure

Propriétés

IUPAC Name |

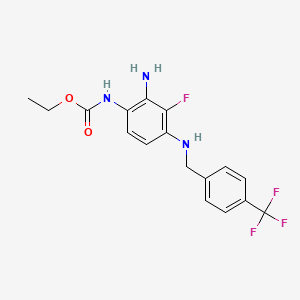

ethyl N-[2-amino-3-fluoro-4-[[4-(trifluoromethyl)phenyl]methylamino]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F4N3O2/c1-2-26-16(25)24-13-8-7-12(14(18)15(13)22)23-9-10-3-5-11(6-4-10)17(19,20)21/h3-8,23H,2,9,22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSMZQRRMPUGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Binding Site of RL648_81 on the KCNQ2/3 Channel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel and potent activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channel.[1] As a key regulator of neuronal excitability, the KCNQ2/3 channel is a significant therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy. This compound has demonstrated significantly greater potency and selectivity for KCNQ2/3 channels compared to its predecessor, retigabine.[1] This guide provides a comprehensive technical overview of the binding site of this compound on the KCNQ2/3 channel, detailing the molecular interactions, quantitative data, and the experimental methodologies used to elucidate this information.

Binding Site and Molecular Interactions

This compound, as a structural analog of retigabine, is understood to bind within the same hydrophobic pocket located in the pore domain of the KCNQ2/3 channel. This binding site is formed at the interface of the S5 and S6 transmembrane segments. The interaction is critically dependent on a conserved tryptophan residue, W236 in the KCNQ2 subunit (W265 in KCNQ3), which acts as a hydrogen bond donor.

The enhanced potency of this compound is attributed to its specific chemical modifications. The introduction of a trifluoromethyl (CF3) group at the 4-position of the benzylamine moiety and a fluorine atom at the 3-position of the aniline ring leads to more favorable interactions within the binding pocket. Molecular simulations have revealed that the binding of this compound is stabilized by a combination of forces, including van der Waals interactions, hydrophobic interactions, hydrogen bonds, and halogen bonds. The amide group in the carbamate and the amino group in the 2-aminophenyl moiety of this compound are identified as key sites for interaction within the binding pocket.

Quantitative Data

The activity of this compound on the KCNQ2/3 channel has been quantified through electrophysiological studies. The key parameters are summarized in the tables below.

| Compound | EC50 (nM) | Channel Specificity | Reference |

| This compound | 190 | KCNQ2/3 | [2] |

| Retigabine | >3000 | KCNQ2-5 | [1] |

Table 1: Potency and Selectivity of this compound

| Compound | Concentration | ΔV1/2 (mV) | Cell Type | Reference |

| This compound | 1 µM | -25.3 ± 1.8 | CHO | [1] |

| Retigabine | 10 µM | -21.4 ± 1.2 | CHO | [1] |

Table 2: Electrophysiological Effects of this compound on KCNQ2/3 Channels

Signaling Pathway and Mechanism of Action

This compound binding to the pore domain of the KCNQ2/3 channel stabilizes the open conformation of the channel. This leads to a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channel is more likely to be open at more negative membrane potentials. This increased potassium efflux counteracts depolarizing stimuli, thereby reducing neuronal excitability.

References

In-Depth Technical Guide: Electrophysiological Effects of RL648_81 on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 has emerged as a potent and highly specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders characterized by hyperexcitability, such as epilepsy. This compound demonstrates significantly greater potency than the earlier generation KCNQ channel activator, retigabine.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting neuronal hyperexcitability.

Core Mechanism of Action

This compound exerts its primary electrophysiological effect by modulating the gating properties of KCNQ2/3 channels. Specifically, it is a positive allosteric modulator that shifts the voltage-dependence of channel activation towards more hyperpolarized membrane potentials.[2][3] This means that the channels are more likely to be open at or near the resting membrane potential of a neuron. The increased open probability of these potassium channels leads to an enhanced M-current (IKM), a subthreshold potassium current that plays a crucial role in stabilizing the membrane potential and suppressing repetitive action potential firing.[3][4] Unlike broader-spectrum KCNQ channel activators, this compound exhibits high specificity for KCNQ2/3 heteromers and does not significantly affect KCNQ4 or KCNQ5 channels.[2][3]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative data regarding the electrophysiological effects of this compound on KCNQ2/3 channels, primarily derived from studies on heterologously expressed channels in Chinese Hamster Ovary (CHO) cells.

Table 1: Potency of this compound on KCNQ2/3 Channels

| Parameter | Value | Cell Type | Reference |

| EC50 | 190 nM | CHO cells | [2][3] |

Table 2: Effect of this compound on the Voltage-Dependence of Activation (V1/2) of KCNQ2/3 Channels

| Concentration | V1/2 Shift (ΔmV) | Cell Type | Reference |

| 1 µM | Approximately -15 mV | CHO cells | [5] |

| 10 µM | Approximately -25 mV | CHO cells | [5] |

Note: The precise V1/2 shift values can vary based on experimental conditions and the specific KCNQ2/3 subunit composition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound's action on a neuron and a typical experimental workflow for its electrophysiological characterization.

Caption: Proposed signaling pathway of this compound in a neuron.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Heterologous Expression and Cell Culture

Objective: To express functional KCNQ2/3 channels in a non-neuronal cell line for controlled electrophysiological analysis.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

-

Transfection:

-

CHO cells are transiently co-transfected with plasmids containing the cDNA for human KCNQ2 and KCNQ3 subunits. A common ratio for transfection is 1:1.

-

A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to allow for easy identification of successfully transfected cells.

-

Transfection can be achieved using various methods, such as lipid-based reagents (e.g., Lipofectamine) or electroporation.

-

-

Cell Culture:

-

Transfected cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Electrophysiological recordings are typically performed 24-48 hours post-transfection.

-

Whole-Cell Patch-Clamp Electrophysiology (Voltage-Clamp)

Objective: To measure the effect of this compound on the voltage-dependent activation of KCNQ2/3 channels.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. pH adjusted to 7.2 with KOH.

-

-

Recording Setup:

-

An inverted microscope equipped with fluorescence to identify transfected cells.

-

A patch-clamp amplifier and data acquisition system.

-

Micromanipulators for positioning the recording pipette.

-

-

Procedure:

-

Identify a GFP-positive CHO cell for recording.

-

Approach the cell with a borosilicate glass pipette (resistance of 3-5 MΩ) filled with the internal solution.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Repeat the voltage-step protocol at each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak tail current at a specific repolarizing voltage (e.g., -60 mV) for each depolarizing step.

-

Convert the current to conductance (G) using the formula: G = I / (V - Vrev), where I is the current, V is the membrane potential, and Vrev is the reversal potential for potassium.

-

Plot the normalized conductance as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.

-

Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V1/2).

-

Calculate the shift in V1/2 (ΔV1/2) induced by this compound at each concentration.

-

Plot the ΔV1/2 as a function of the this compound concentration and fit with a Hill equation to determine the EC50.

-

Neuronal Firing Rate Analysis (Current-Clamp)

Objective: To assess the effect of this compound on the firing properties of neurons. While specific data for this compound is not yet widely published, this protocol outlines a general approach using a KCNQ2/3 activator.

-

Preparation:

-

Acutely isolated or cultured primary neurons (e.g., hippocampal or cortical neurons) are used.

-

-

Solutions:

-

Use appropriate physiological external and internal solutions for neuronal recordings.

-

-

Procedure:

-

Establish a whole-cell current-clamp recording from a neuron.

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

-

Record the number of action potentials fired at each current step.

-

Perfuse the neuron with a solution containing this compound.

-

Repeat the current injection protocol in the presence of the compound.

-

-

Data Analysis:

-

Plot the number of action potentials (firing frequency) as a function of the injected current (F-I curve) in both control and drug conditions.

-

Compare the F-I curves to determine the effect of this compound on neuronal excitability. An effective KCNQ2/3 activator is expected to shift the F-I curve to the right, indicating that a larger current injection is required to elicit the same number of action potentials.

-

Conclusion

This compound is a potent and specific activator of KCNQ2/3 channels that effectively reduces neuronal excitability by shifting the voltage-dependence of channel activation. The data and protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of neurological disorders characterized by neuronal hyperexcitability. The detailed methodologies and quantitative data serve as a valuable resource for designing and interpreting future experiments in this promising area of neuropharmacology.

References

- 1. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rikee.org [rikee.org]

- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RL648_81: A Novel KCNQ2/3 Activator with Therapeutic Potential in Epilepsy and Tinnitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. By targeting these specific channel subtypes, this compound offers a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and tinnitus. This technical guide provides a comprehensive overview of the core scientific and technical information related to this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Introduction

Epilepsy and tinnitus are debilitating neurological conditions affecting a significant portion of the global population. A common underlying pathophysiology in these disorders is neuronal hyperexcitability. The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/3 channels, are crucial regulators of neuronal firing rates. Activation of these channels leads to a hyperpolarizing M-current, which stabilizes the neuronal membrane potential and reduces repetitive firing.

This compound, chemically known as Ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate, is a novel small molecule designed as a more potent and selective successor to the first-generation KCNQ channel activator, retigabine.[1][2] Retigabine, while effective, was associated with off-target effects due to its broader activity across KCNQ channel subtypes.[1] this compound's specificity for KCNQ2/3 channels suggests a potential for improved efficacy and a better safety profile.[1][2]

Mechanism of Action

This compound is a positive allosteric modulator of the KCNQ2/3 potassium channels.[3] Its primary mechanism involves shifting the voltage-dependence of channel activation to more hyperpolarized potentials.[3] This means the channels open at lower levels of neuronal depolarization, increasing the outward potassium current (M-current) and thereby dampening neuronal excitability. This targeted action on KCNQ2/3 channels is key to its potential therapeutic effects in epilepsy and tinnitus.[1] Unlike its predecessor retigabine, this compound shows minimal activity on KCNQ4 and KCNQ5 channels, which is anticipated to reduce the incidence of side effects.[3]

Signaling Pathway

References

Unveiling the Cellular Targets of the KCNQ Activator RL648_81: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 has emerged as a potent and selective activator of voltage-gated potassium channels, offering a promising avenue for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data are presented in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Voltage-gated potassium channels of the KCNQ (or Kv7) family, particularly the heteromeric KCNQ2/3 channels, are critical regulators of neuronal excitability.[1] These channels generate the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[2] Dysregulation of KCNQ2/3 channel activity has been implicated in a range of neurological disorders, including epilepsy and neuropathic pain.[3][4] Small molecule activators of KCNQ channels, therefore, represent a key therapeutic strategy.

This compound is a novel KCNQ channel activator that has demonstrated high potency and selectivity for KCNQ2/3 channels.[3] This guide synthesizes the current understanding of this compound's cellular interactions and provides detailed technical information for researchers in the field.

Cellular Targets and Potency

The primary cellular targets of this compound are the heteromeric KCNQ2/3 potassium channels.[3][5] Its potency is significantly greater than that of the first-generation KCNQ activator, retigabine.[3]

| Compound | Target | EC50 (nM) | Relative Potency vs. Retigabine |

| This compound | KCNQ2/3 | 190[5] | >15x[3] |

| Retigabine | KCNQ2-5 | ~10,000 | 1x |

Mechanism of Action

This compound exerts its activating effect on KCNQ2/3 channels by modulating their voltage-dependent gating properties. Specifically, it induces a significant shift in the voltage of half-maximal activation (V1/2) towards more hyperpolarized potentials.[5] This means the channels are more likely to be open at the resting membrane potential of a neuron, leading to an increased hyperpolarizing M-current and a reduction in neuronal excitability.

| Compound | Concentration | V1/2 Shift (mV) | Reference |

| SF0034 | 100 nM | -6 | [4] |

| SF0034 | 300 nM | -11 | [4] |

| Retigabine | 10 µM | -23 | [4] |

It is important to note that this compound exhibits selectivity for KCNQ2/3 channels and does not produce a similar V1/2 shift in KCNQ4 or KCNQ5 channels.[5]

Signaling Pathway of KCNQ2/3 Activation

The activation of KCNQ2/3 channels by this compound leads to a cascade of events that ultimately dampen neuronal excitability. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed signaling pathway of this compound action on KCNQ2/3 channels.

Experimental Protocols

The primary method for characterizing the activity of this compound on KCNQ channels is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell.

Objective: To determine the effect of this compound on the voltage-dependent activation of KCNQ2/3 channels.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293T) cells stably or transiently expressing human KCNQ2 and KCNQ3 subunits.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP (pH adjusted to 7.2 with KOH).

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The recording chamber is perfused with the external solution.

-

Glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.

-

A gigaohm seal is formed between the micropipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

To elicit KCNQ2/3 currents, the membrane potential is stepped to a series of depolarizing potentials (e.g., from -100 mV to +40 mV in 10 mV increments).

-

After obtaining baseline currents, this compound is applied to the external solution at various concentrations.

-

The voltage-step protocol is repeated in the presence of the compound.

-

The resulting current-voltage relationships are plotted, and the V1/2 of activation is determined by fitting the data with a Boltzmann function.

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical whole-cell patch-clamp experiment to assess the effect of this compound.

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Downstream Signaling and Functional Consequences

Activation of KCNQ2/3 channels and the subsequent increase in the M-current have profound effects on neuronal function. The primary consequence is a reduction in neuronal excitability. This is achieved through several mechanisms:

-

Stabilization of the Resting Membrane Potential: The increased potassium efflux helps to maintain the neuron at a more hyperpolarized resting potential, further from the threshold for action potential firing.

-

Spike-Frequency Adaptation: The M-current contributes to the afterhyperpolarization following an action potential, which reduces the probability of immediate subsequent firing.

-

Dampening of Repetitive Firing: By opposing depolarization, the enhanced M-current makes it more difficult for a neuron to sustain high-frequency trains of action potentials.

KCNQ2/3 Regulatory Pathways

The activity of KCNQ2/3 channels is itself subject to complex regulation by various intracellular signaling pathways. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Hydrolysis of PIP2 by phospholipase C (PLC), which is activated by Gq/11-coupled receptors (e.g., muscarinic M1 receptors), leads to the closure of KCNQ2/3 channels. Conversely, signaling pathways that promote PIP2 synthesis can enhance channel activity.

Caption: Opposing regulatory pathways of KCNQ2/3 channel activity.

Conclusion

This compound is a highly potent and selective activator of KCNQ2/3 channels that holds significant promise for the treatment of neurological disorders rooted in neuronal hyperexcitability. Its mechanism of action, centered on the hyperpolarizing shift of the voltage-dependence of channel activation, provides a clear rationale for its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further research into this compound and the broader class of KCNQ channel modulators. Future investigations should aim to precisely quantify the V1/2 shift induced by this compound and explore its downstream effects in more complex neuronal systems.

References

- 1. Pharmacological Targeting of Neuronal Kv7.2/3 Channels: A Focus on Chemotypes and Receptor Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quralis.com [quralis.com]

- 3. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application of RL648_81 in HEK293T Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a potent and specific small molecule activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their dysfunction is implicated in various neurological disorders, including epilepsy. This compound exerts its effect by robustly shifting the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials.[1] The Human Embryonic Kidney 293T (HEK293T) cell line is a widely used in vitro model for studying the pharmacology of ion channels due to its high transfectability and low endogenous channel expression. This document provides detailed protocols for the application of this compound in HEK293T cells expressing KCNQ2/3 channels, along with key quantitative data and pathway visualizations.

Quantitative Data Summary

The following table summarizes the key pharmacological data for this compound on KCNQ2/3 channels.

| Parameter | Value | Cell Line | Notes | Reference |

| EC50 | 190 nM | CHO | Half-maximal effective concentration for KCNQ2/3 activation. | [1] |

| Mechanism of Action | Hyperpolarizing shift of V1/2 of activation | Not specified | This compound facilitates channel opening at more negative membrane potentials. | [1] |

| Selectivity | Specific for KCNQ2/3 | Not specified | Does not shift the V1/2 of KCNQ4 or KCNQ5 channels. | [1] |

Signaling Pathway and Mechanism of Action

This compound directly interacts with the KCNQ2/3 channel complex. This interaction alters the conformational state of the voltage sensor, making the channel more likely to open at hyperpolarized membrane potentials. The diagram below illustrates this mechanism in a HEK293T cell heterologously expressing the KCNQ2/3 channels.

Experimental Workflow

The following diagram outlines the general workflow for characterizing the effect of this compound on KCNQ2/3 channels expressed in HEK293T cells using patch-clamp electrophysiology.

Experimental Protocols

HEK293T Cell Culture and Maintenance

-

Cell Line: HEK293T cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh culture medium and re-plate at a lower density.

Transient Transfection of KCNQ2 and KCNQ3

-

Cell Seeding: The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Mixture: For each well, prepare a mixture of KCNQ2 and KCNQ3 expression plasmids (a 1:1 ratio is recommended) and a fluorescent marker plasmid (e.g., eGFP) to identify transfected cells. Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Transfection: Add the transfection mixture to the cells and incubate for 24-48 hours to allow for channel expression.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Plating: 24 hours before recording, plate the transfected HEK293T cells onto glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber and perfuse with the external solution.

-

Identify transfected cells using fluorescence microscopy.

-

Obtain a giga-ohm seal and establish a whole-cell configuration using a patch-clamp amplifier.

-

Hold the cell at a potential where KCNQ2/3 channels are closed (e.g., -80 mV).

-

Apply a voltage-step protocol to elicit KCNQ2/3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).

-

-

Application of this compound:

-

Establish a stable baseline recording of KCNQ2/3 currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound (prepare fresh dilutions from the stock solution). The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Record the KCNQ2/3 currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the current amplitude at each voltage step before and after the application of this compound.

-

Construct conductance-voltage (G-V) curves by calculating the conductance at each voltage and plotting it against the test potential.

-

Fit the G-V curves with a Boltzmann function to determine the half-activation voltage (V1/2) and the slope factor.

-

Calculate the shift in V1/2 induced by this compound.

-

Generate dose-response curves by plotting the V1/2 shift against the concentration of this compound to determine the EC50.

-

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of KCNQ2/3 channels. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound in a robust and reproducible in vitro system using HEK293T cells. These methods are applicable for basic research, compound screening, and preclinical drug development efforts targeting neurological disorders associated with neuronal hyperexcitability.

References

In vivo Administration of RL648_81: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a critical role in regulating neuronal excitability. As such, this compound holds significant promise for the treatment of neurological disorders characterized by neuronal hyperexcitability, including epilepsy, neuropathic pain, and tinnitus.[1][2] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in animal models, based on available data for closely related KCNQ2/3 channel activators. The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating preclinical efficacy and pharmacokinetic studies.

Introduction

This compound distinguishes itself as a highly potent KCNQ2/3 activator, demonstrating over 15 times the potency of the first-generation activator, retigabine.[1][3] Its mechanism of action involves shifting the voltage-dependent activation of KCNQ2/3 channels towards more hyperpolarized potentials, thereby reducing neuronal firing rates.[4] While direct in vivo administration data for this compound is not yet extensively published, studies on analogous compounds, such as SF0034, provide a strong foundation for developing robust experimental protocols. SF0034, also a potent and selective KCNQ2/3 activator, has demonstrated significant anticonvulsant effects and the ability to prevent tinnitus in rodent models, establishing a precedent for the therapeutic potential of this class of molecules.[5][6]

These application notes consolidate the available information on this compound and its analogs to guide researchers in the design and execution of in vivo studies.

Data Presentation

Table 1: In Vitro Properties of KCNQ2/3 Activators

| Compound | Target | EC50 | Potency vs. Retigabine (In Vitro) | Selectivity |

| This compound | KCNQ2/3 | 190 nM[4] | >15x[1][3] | Selective for KCNQ2/3 over KCNQ4 and KCNQ5[4] |

| SF0034 | KCNQ2/3 | Not specified | ~5x | Selective for KCNQ2/3 over KCNQ4 and KCNQ5[5] |

| Retigabine | KCNQ2/3/4/5 | Not specified | 1x | Activates KCNQ2-5 |

Table 2: Summary of In Vivo Efficacy of the KCNQ2/3 Activator SF0034 (as a proxy for this compound)

| Animal Model | Condition | Administration Route | Efficacy | Reference |

| Rodent | Seizures | Not specified | More potent and less toxic anticonvulsant than retigabine. | [5][6] |

| Mouse | Tinnitus | Not specified | Prevented the development of tinnitus. | [5][6] |

Note: Specific dosages and pharmacokinetic data for SF0034 are not detailed in the provided search results. The following protocols are generalized based on standard practices for similar small molecules.

Signaling Pathway

The activation of KCNQ2/3 channels by this compound leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. This is a key mechanism for controlling hyperexcitability-related disorders.

References

- 1. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent KCNQ2/3-specific channel activator suppresses in vivo epileptic activity and prevents the development of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity and Prevents the Development of Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]

Application Notes and Protocols for Preclinical Studies of RL648_81 in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a potent and selective activator of the KCNQ2/3 (Kv7.2/7.3) potassium channels, which play a critical role in regulating neuronal excitability. Downregulation of these channels has been implicated in the pathophysiology of neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system. By activating KCNQ2/3 channels, this compound is designed to hyperpolarize neuronal membranes, thereby reducing the hyperexcitability of pain-sensing neurons and alleviating neuropathic pain symptoms. Preclinical studies in rodent models have shown promising results for KCNQ2/3 activators in reversing signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, with a potentially favorable side-effect profile compared to existing therapies.

These application notes provide an overview of the preclinical data and detailed protocols for evaluating the efficacy of this compound in established rodent models of neuropathic pain.

Mechanism of Action

This compound is a small molecule that specifically targets and activates KCNQ2/3 potassium channels. These voltage-gated channels are crucial for setting the resting membrane potential and dampening repetitive firing in neurons, including nociceptive dorsal root ganglion (DRG) neurons. In neuropathic pain states, the function of these channels is often impaired, leading to neuronal hyperexcitability and spontaneous firing, which contribute to chronic pain perception. This compound binds to a specific site on the KCNQ2/3 channel, causing a leftward shift in the voltage-dependence of activation. This means the channels open at more hyperpolarized potentials, increasing potassium efflux and thereby counteracting the hyperexcitability of sensory neurons.

Signaling Pathway of this compound in Neuropathic Pain

Application Notes and Protocols for RL648_81 in Tinnitus Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the efficacy of RL648_81, a potent and specific KCNQ2/3 potassium channel activator, in the context of tinnitus.[1][2][3][4] The protocols outlined below are based on established preclinical models of tinnitus and electrophysiological assessments.[5][6][7]

Introduction to this compound

This compound is a small molecule that selectively activates KCNQ2/3 potassium channels, which play a crucial role in regulating neuronal excitability.[1][3] In the auditory system, hyperactivity of brainstem neurons is a significant contributor to the pathophysiology of noise-induced tinnitus, and this hyperactivity is partly attributed to a reduction in KCNQ2/3 channel activity.[4][8] By enhancing the activity of these channels, this compound is hypothesized to counteract this neuronal hyperexcitability and thereby mitigate the perception of tinnitus.[2][9] Preclinical studies have already indicated that transient administration of this compound after noise exposure can significantly reduce the behavioral evidence of tinnitus in animal models.[4][8][10]

Key Experimental Areas

The investigation of this compound for tinnitus can be broadly categorized into three key areas:

-

Behavioral Assessment of Tinnitus: To determine if this compound can prevent or reduce the behavioral manifestations of tinnitus in animal models.

-

Electrophysiological Evaluation: To assess the effect of this compound on the neural correlates of tinnitus in the auditory pathway.

-

Pharmacokinetic and Safety Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties and to establish a safety profile for this compound.

Behavioral Assessment of Tinnitus

Gap-Prepulse Inhibition of Acoustic Startle (GPIAS)

The GPIAS model is a reflex-based method used to infer the presence of tinnitus in animals.[5][11] It relies on the principle that a quiet gap in a continuous background noise normally inhibits the startle reflex to a subsequent loud stimulus. In an animal with tinnitus, the phantom sound is thought to "fill in" the gap, leading to a reduced inhibition of the startle reflex.[11][12]

Experimental Protocol:

-

Animal Model: C57BL/6J mice are a suitable strain, as they are susceptible to age-related hearing loss and can be used to model both temporary (salicylate-induced) and persistent (noise-induced) tinnitus.[5]

-

Tinnitus Induction:

-

Noise-Induced Tinnitus (NIT): Expose animals to a narrow band noise (e.g., 16 kHz) at a high intensity (e.g., 110 dB SPL) for a specified duration (e.g., 1 hour).

-

Salicylate-Induced Tinnitus: Administer sodium salicylate (e.g., 300 mg/kg, intraperitoneally) to induce temporary tinnitus.

-

-

Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.

-

GPIAS Testing:

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background noise (e.g., 60 dB SPL broadband noise).

-

Stimuli:

-

Startle Stimulus: A loud broadband noise burst (e.g., 115 dB SPL, 20 ms duration).

-

Background Noise: Continuous narrow-band noise centered at different frequencies (e.g., 8, 12, 16, 20, 24 kHz) at a moderate intensity (e.g., 60 dB SPL).

-

Gap: A silent gap of 50 ms duration embedded in the background noise, preceding the startle stimulus by 100 ms.

-

-

Trial Types:

-

No-Gap Trials: Startle stimulus presented alone in the presence of background noise.

-

Gap Trials: Startle stimulus preceded by the silent gap in the background noise.

-

-

Procedure: Present trials in a pseudorandom order with a variable inter-trial interval (e.g., 15-30 seconds).

-

-

This compound Administration:

-

Prophylactic Treatment: Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice daily for 5 days) starting one week after noise exposure.[8]

-

Therapeutic Treatment: Administer this compound after the presence of tinnitus has been confirmed by GPIAS testing.

-

-

Data Analysis:

-

Calculate the percent gap inhibition for each frequency: (% Gap Inhibition) = [1 - (Startle Amplitude in Gap Trials / Startle Amplitude in No-Gap Trials)] * 100.

-

A significant reduction in percent gap inhibition at a specific frequency in the tinnitus group compared to the control group is indicative of tinnitus at that frequency.

-

Compare the percent gap inhibition in this compound-treated animals to vehicle-treated controls.

-

Data Presentation:

| Treatment Group | Background Frequency (kHz) | Mean Startle Amplitude (No-Gap) (Arbitrary Units) | Mean Startle Amplitude (Gap) (Arbitrary Units) | % Gap Inhibition |

| Control | 8 | 1.2 ± 0.2 | 0.4 ± 0.1 | 66.7% |

| 16 | 1.3 ± 0.3 | 0.3 ± 0.1 | 76.9% | |

| 24 | 1.1 ± 0.2 | 0.5 ± 0.1 | 54.5% | |

| Vehicle (NIT) | 8 | 1.4 ± 0.3 | 0.6 ± 0.2 | 57.1% |

| 16 | 1.5 ± 0.4 | 1.2 ± 0.3 | 20.0% | |

| 24 | 1.3 ± 0.3 | 0.7 ± 0.2 | 46.2% | |

| This compound (NIT) | 8 | 1.3 ± 0.2 | 0.5 ± 0.1 | 61.5% |

| 16 | 1.4 ± 0.3 | 0.6 ± 0.2 | 57.1% | |

| 24 | 1.2 ± 0.2 | 0.6 ± 0.1 | 50.0% |

Operant Conditioning Behavior

Operant conditioning models provide a more direct measure of an animal's perception of sound.[7][13]

Experimental Protocol:

-

Apparatus: An operant conditioning chamber equipped with a response lever (or nose-poke port), a food/liquid reward dispenser, and a speaker for auditory stimuli.

-

Training:

-

Train animals on a go/no-go task. For example, train water-deprived mice to lick a spout for a water reward in the presence of a sound (e.g., 1-second tones at various frequencies) but to refrain from licking during periods of silence to avoid a mild negative reinforcement (e.g., a gentle air puff).

-

-

Tinnitus Testing:

-

After establishing a stable baseline performance, induce tinnitus (e.g., via noise exposure).

-

Test the animals in silent trials. An increase in the number of licks during silent periods (false alarms) is interpreted as the animal perceiving a phantom sound (tinnitus).

-

-

This compound Administration: Administer this compound or vehicle and assess its effect on the false alarm rate during silent trials.

Data Presentation:

| Treatment Group | Condition | Correct Rejection Rate (Silence) | False Alarm Rate (Silence) |

| Baseline | Pre-Tinnitus | 95% ± 3% | 5% ± 3% |

| Vehicle (NIT) | Post-Tinnitus | 60% ± 8% | 40% ± 8% |

| This compound (NIT) | Post-Tinnitus | 85% ± 5% | 15% ± 5% |

Electrophysiological Evaluation

Auditory Brainstem Response (ABR)

ABR is a non-invasive electrophysiological technique used to assess the integrity of the auditory pathway from the cochlea to the brainstem.[14][15][16] In tinnitus research, ABR can be used to investigate changes in neural synchrony and excitability.[17][18]

Experimental Protocol:

-

Animal Preparation: Anesthetize the animal and place it in a sound-attenuating chamber. Insert subdermal needle electrodes at the vertex (active), mastoid (reference), and a distal location (ground).

-

Stimuli: Present click stimuli and tone pips at various frequencies (e.g., 8, 16, 24, 32 kHz) and intensity levels (e.g., from 90 dB SPL down to 10 dB SPL in 10 dB steps).

-

Recording: Record the electrical activity from the electrodes. Average the responses to multiple stimulus presentations (e.g., 512 or 1024) for each frequency and intensity.

-

This compound Administration: Administer this compound or vehicle prior to ABR recordings in tinnitus-induced animals.

-

Data Analysis:

-

Determine the ABR threshold, defined as the lowest stimulus intensity that elicits a discernible Wave I.

-

Measure the amplitudes and latencies of the major ABR waves (I, III, and V).

-

Calculate the Wave V/I amplitude ratio, which can be an indicator of central auditory gain. An elevated V/I ratio is often observed in tinnitus.[18]

-

Data Presentation:

| Treatment Group | Frequency (kHz) | ABR Threshold (dB SPL) | Wave I Amplitude (µV) | Wave V Amplitude (µV) | Wave V/I Amplitude Ratio |

| Control | 16 | 25 ± 5 | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.25 |

| Vehicle (NIT) | 16 | 45 ± 7 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.40 |

| This compound (NIT) | 16 | 43 ± 6 | 0.6 ± 0.1 | 0.9 ± 0.2 | 1.50 |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sciencedaily.com [sciencedaily.com]

- 3. researchgate.net [researchgate.net]

- 4. upmcphysicianresources.com [upmcphysicianresources.com]

- 5. A Mouse Model of Tinnitus Using Gap Prepulse Inhibition of the Acoustic Startle in an Accelerated Hearing Loss Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Behavioral Models of Tinnitus and Hyperacusis in Animals [frontiersin.org]

- 8. Transient Delivery of a KCNQ2/3-Specific Channel Activator 1 Week After Noise Trauma Mitigates Noise-Induced Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: Synthesis and Evaluation of Potent KCNQ2/3-specific Channel Activators | Tinnitus Talk Support Forum [tinnitustalk.com]

- 10. cn.aminer.org [cn.aminer.org]

- 11. Gap-Prepulse Inhibition of the Acoustic Startle Reflex (GPIAS) for Tinnitus Assessment: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Incorporating Auditory Cortex Potentials and Gap Pre-pulse Inhibition of Acoustic Startle: A Probable Way to Objectively Assess Tinnitus - Function and Disability Journal [fdj.iums.ac.ir]

- 13. Animal Models of Tinnitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. novapublishers.com [novapublishers.com]

- 15. Auditory Brainstem Responses in Tinnitus: A Review of Who, How, and What? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limited Clinical Utility of Auditory Brainstem Responses for Detecting Tinnitus in Humans — Hearing Health Foundation [hearinghealthfoundation.org]

- 17. Frontiers | Brainstem evoked auditory potentials in tinnitus: A best-evidence synthesis and meta-analysis [frontiersin.org]

- 18. ejentas.journals.ekb.eg [ejentas.journals.ekb.eg]

Application Notes and Protocols for Assessing the Impact of RL648_81 on Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RL648_81 is a novel, potent, and selective activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2][3][4] These channels are crucial in regulating neuronal excitability, and their dysfunction is linked to hyperexcitability-related disorders such as epilepsy.[5][6] this compound, an analogue of the anticonvulsant retigabine, demonstrates significantly higher potency and selectivity for KCNQ2/3 channels, suggesting its potential as a promising therapeutic candidate for epilepsy.[1][4] This document provides detailed methods for assessing the anticonvulsant effects of this compound in various preclinical seizure models.

Mechanism of Action: KCNQ2/3 Channel Activation

This compound exerts its anticonvulsant effects by positively modulating the function of KCNQ2/3 channels, which are primary contributors to the neuronal M-current. This current helps to stabilize the membrane potential and suppress repetitive firing of neurons. By activating these channels, this compound is hypothesized to hyperpolarize the neuronal membrane, thereby increasing the threshold for action potential generation and reducing overall neuronal excitability. This targeted action is expected to prevent the initiation and spread of seizure activity.

References

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. 3.2.3. The 6 hertz (6 Hz) Psychomotor Seizure Test [bio-protocol.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]

- 6. Methodological standards for in vitro models of epilepsy and epileptic seizures. A TASK1-WG4 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

RL648_81 solubility issues and solutions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RL648_81, focusing on common solubility challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (269.30 mM); however, this may require sonication to fully dissolve.[1] For optimal results, it is recommended to use a fresh, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can affect solubility.[1]

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer for an in vitro experiment. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:

-

Lower the Final Concentration: The aqueous solubility of this compound is limited. Try diluting your stock solution to a lower final concentration in your physiological buffer.

-

Increase the DMSO Concentration: While it is generally advisable to keep the final DMSO concentration low to avoid solvent effects on your cells or biological system, a slightly higher concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

-

Use a Stepwise Dilution: Instead of diluting your DMSO stock directly into the final aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of your buffer, ensuring it stays in solution, and then add this intermediate dilution to the rest of your buffer.

-

Consider Co-solvents: For challenging dilutions, the use of a co-solvent system may be necessary. Formulations including polyethylene glycol (PEG), or cyclodextrins can help to improve aqueous solubility.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of this compound in purely aqueous solutions is not recommended and is likely to be very low. It is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental solution.[1][2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo applications, a formulation that enhances solubility and bioavailability is crucial. A common approach for poorly soluble compounds like this compound is to use a co-solvent system. A suggested formulation involves first dissolving the compound in DMSO and then sequentially adding other co-solvents such as PEG300, Tween-80, and saline.[1] The final concentration of each component should be optimized for your specific animal model and administration route, ensuring the final DMSO concentration is kept to a minimum to avoid toxicity.[1]

Q5: How should I store my this compound stock solution?

A5: Once prepared in DMSO, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Concentration | Method/Notes |

| DMSO | 100 mg/mL (269.30 mM) | Sonication may be required for complete dissolution. Use of fresh, hygroscopic DMSO is recommended.[1] |

| Aqueous Buffers | Data not available | Low solubility is expected. Prepare a concentrated DMSO stock and dilute into aqueous solutions. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

-

Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock, you would need to calculate the required mass based on the molecular weight of this compound.

-

Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

-

Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

-

Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

-

Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution at room temperature.

-

Prepare Dilution Series: Perform a serial dilution of the DMSO stock in your chosen physiological buffer (e.g., cell culture medium, electrophysiology buffer). It is crucial to add the DMSO stock to the buffer and mix immediately to avoid precipitation.

-

Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system and that you include a vehicle control with the same DMSO concentration.

Visualizations

Signaling Pathway of this compound Action

References

Identifying and mitigating off-target effects of RL648_81

Welcome to the technical support center for RL648_81. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help identify and mitigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific activator of the KCNQ2/3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2] Its primary mechanism is to cause a hyperpolarizing shift in the voltage-dependence of channel activation, which increases the open probability of the channels at normal resting membrane potentials.[1] This action enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce hyperexcitability.[3][4] this compound is an analog of the anticonvulsant drug retigabine (RTG) but has demonstrated greater potency and selectivity.[2]

Q2: What is the reported potency and selectivity of this compound?

A2: this compound has been reported to be a KCNQ2/3 activator with an EC50 of 190 nM.[1] It is considered highly selective for KCNQ2/3 subtypes. Notably, it does not significantly shift the half-maximal activation voltage (V1/2) of KCNQ4 or KCNQ5 channels, which distinguishes it from less selective KCNQ openers.[1]

Q3: What are the known off-target effects of this compound?

A3: As of the latest available data, specific off-target interactions for this compound have not been extensively documented in the public domain. Its development focused on improving selectivity over its predecessor, retigabine.[2] However, like any small molecule, it has the potential for unintended interactions.[5] Researchers should remain vigilant for unexpected phenotypes and validate that the observed effects are due to KCNQ2/3 activation.

Q4: How should I design my experiments to include proper controls for potential off-target effects?

A4: To ensure the observed effects are due to the on-target activity of this compound, several controls are recommended:

-

Use a structurally related but inactive compound: This helps control for effects related to the chemical scaffold itself.

-

Utilize a KCNQ2/3 antagonist: Pre-treating with a known antagonist should reverse or block the effects of this compound.

-

Use knockout/knockdown models: The most definitive control is to test this compound in cells or animals where KCNQ2 or KCNQ3 has been genetically removed or silenced. The compound should have no effect in these models.

Troubleshooting Guide

Issue 1: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with KCNQ2/3 activation.

This could be due to an off-target effect or non-specific cellular stress. The following workflow can help you troubleshoot this issue.

Diagram: Troubleshooting Workflow for Unexpected Phenotypes

Caption: A decision tree for troubleshooting unexpected experimental results with this compound.

Issue 2: The potency of this compound in my cell-based assay is much lower than the reported EC50.

Several factors can influence the apparent potency of a compound in a cellular context compared to biochemical assays.[6]

| Potential Cause | Troubleshooting Suggestion |

| Poor Cell Permeability | Use permeabilization agents (with caution for artifacts) or perform target engagement assays like CETSA to confirm intracellular binding. |

| Compound Degradation | Prepare fresh stock solutions. Check the stability of the compound in your specific cell culture media over the time course of the experiment. |

| High Protein Binding | The compound may bind to serum proteins in the media, reducing its free concentration. Test the compound in low-serum or serum-free media. |

| Cellular Efflux | The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors to see if potency is restored. |

| Target Accessibility | The KCNQ2/3 channels in your specific cell model may be in a state that is less sensitive to the activator. |

Experimental Protocols

Protocol 1: Profiling Kinase Off-Targets using an In Vitro Kinase Panel

This protocol outlines a general method to screen for off-target kinase interactions, a common source of off-target effects for small molecules.[7]

Objective: To determine if this compound inhibits the activity of a broad panel of purified kinases.

Methodology:

-

Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO). Create a series of dilutions to be tested, typically at a final concentration of 1 µM or 10 µM for an initial screen.

-

Kinase Panel Selection: Choose a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). Select a panel that provides broad coverage of the human kinome.

-

Assay Format: Typically, these are radiometric (32P- or 33P-ATP) or fluorescence/luminescence-based assays that measure the phosphorylation of a substrate by a specific kinase.[7]

-

Execution:

-

The service provider will incubate each kinase with its specific substrate, ATP, and either this compound or a vehicle control (DMSO).

-

A known inhibitor for each kinase should be used as a positive control.[7]

-

The reaction is allowed to proceed for a set time and then stopped.

-

The amount of phosphorylated substrate is quantified.

-

-

Data Analysis:

-

Results are typically expressed as the percent inhibition of kinase activity relative to the vehicle control.

-

A common threshold for a significant "hit" is >50% inhibition.

-

For any identified hits, follow-up with IC50 determination by running a full dose-response curve to quantify the potency of the off-target interaction.

-

Diagram: Workflow for Off-Target Kinase Profiling

Caption: A general workflow for identifying and validating off-target kinase interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to KCNQ2/3 in a cellular environment and to assess its binding to other potential off-targets.

Methodology:

-

Cell Culture: Grow cells expressing the target protein (KCNQ2/3) to confluency.

-

Compound Treatment: Treat the cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

-

Heating: After incubation, heat aliquots of the cell suspension or lysate across a range of temperatures (e.g., 37°C to 65°C) for a fixed time (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein fraction by centrifugation.

-

Protein Detection: Analyze the amount of soluble KCNQ2/3 remaining at each temperature using Western blotting or mass spectrometry.

-

Data Analysis:

-

Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.

-

Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to higher temperatures.

-

This method can be adapted to a proteome-wide scale using mass spectrometry (Thermal Proteome Profiling) to identify off-target binders without prior knowledge.

-

Diagram: KCNQ2/3 Signaling Pathway and this compound Action

Caption: On-target action of this compound on KCNQ2/3 and a hypothetical off-target interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomic basis for therapeutic activation of neuronal potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine [frontiersin.org]

- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

Technical Support Center: Optimizing RL648_81 Concentration for In Vitro Studies

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of RL648_81 for in vitro studies. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific activator of the KQT-like subfamily 2/3 (KCNQ2/3) potassium channels.[1][2] Its mechanism of action involves robustly shifting the voltage-dependence of KCNQ2/3 channel activation towards more hyperpolarized potentials.[1] This activation enhances the M-current, which helps to stabilize the neuronal resting membrane potential and reduce neuronal hyperexcitability.[3][4] this compound is noted to be more than 15 times more potent and also more selective than its predecessor, retigabine.[2]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: A good starting point for in vitro experiments is to test a wide range of concentrations spanning several orders of magnitude around the reported EC50 value of 190 nM.[1] A typical starting range could be from 1 nM to 10 µM. The optimal concentration will be application-specific and should be determined empirically for your experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] To avoid solubility issues, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). For storage, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1] Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: In which cell types can I use this compound?

A4: this compound is suitable for use in any cell line that endogenously or heterologously expresses KCNQ2 and/or KCNQ3 channels. Commonly used cell lines for studying KCNQ2/3 channels include Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells transfected with the appropriate channel subunits.[2] It can also be used in primary neuron cultures or brain slice preparations to study its effects on native neuronal excitability.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound on KCNQ2/3 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

Cells expressing KCNQ2/3 channels

-

This compound

-

DMSO

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the external solution to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all solutions and does not exceed 0.1%.

-

Plate the KCNQ2/3-expressing cells on coverslips suitable for patch-clamp recording.

-

Establish a whole-cell patch-clamp recording configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ2/3 currents.

-

Perfuse the cell with the control external solution (containing 0.1% DMSO) and record the baseline currents.

-

Sequentially perfuse the cell with increasing concentrations of this compound and record the currents at each concentration. Allow sufficient time for the drug effect to stabilize before recording.

-

Measure the peak current amplitude at a specific voltage step (e.g., 0 mV) for each concentration.

-

Plot the normalized current amplitude against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing the Effect of this compound on Cell Viability using an MTT Assay

This protocol is designed to determine if this compound has any cytotoxic effects at the concentrations used to modulate KCNQ2/3 channel activity.

Materials:

-

Cell line of interest (e.g., a neuronal cell line)

-

This compound

-

DMSO

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: Potency of this compound on KCNQ Channels

| Channel | EC50 (nM) |

| KCNQ2/3 | 190 |

| KCNQ4 | No significant shift in V1/2 |

| KCNQ5 | No significant shift in V1/2 |

Data from MedchemExpress.[1]

Table 2: Dose-Response of this compound on KCNQ2/3 Current

| This compound Concentration | Normalized Current Increase |

| 10 nM | ~1.2-fold |

| 100 nM | ~2.5-fold |

| 1 µM | ~4.0-fold |

| 10 µM | ~4.5-fold |

Approximate values interpreted from dose-response curves in Kumar et al., 2016. The exact fold-increase will depend on the specific experimental conditions.

Troubleshooting Guide

Issue 1: No or weak response to this compound application.

-

Possible Cause 1: Incorrect drug concentration.

-

Solution: Verify the calculations for your serial dilutions and ensure the accuracy of your pipetting. It is advisable to prepare fresh dilutions for each experiment.

-

-

Possible Cause 2: Low expression of KCNQ2/3 channels.

-

Solution: Confirm the expression of KCNQ2/3 channels in your cell line using techniques like Western blotting, qPCR, or immunocytochemistry. If using a transient transfection system, optimize the transfection efficiency.

-

-

Possible Cause 3: Degraded this compound.

-

Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, use a fresh vial of the compound.

-

Issue 2: High variability between replicate experiments.

-

Possible Cause 1: Inconsistent cell health or passage number.

-

Solution: Use cells from a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. Variations in cell health can significantly impact experimental outcomes.

-

-

Possible Cause 2: Inconsistent drug application time.

-

Solution: Standardize the incubation time with this compound across all experiments to ensure a consistent response.

-

-

Possible Cause 3: Pipetting errors.

-

Solution: Use calibrated pipettes and proper pipetting techniques to minimize errors in drug dilution and application.

-

Issue 3: Observed cytotoxicity at expected therapeutic concentrations.

-

Possible Cause 1: High DMSO concentration.

-

Solution: Ensure the final concentration of DMSO in the culture medium is not toxic to your cells (typically ≤ 0.1%). Run a DMSO vehicle control to assess its effect on cell viability.

-

-

Possible Cause 2: Off-target effects.

-

Solution: While this compound is selective for KCNQ2/3, high concentrations may lead to off-target effects. Perform a dose-response curve for cytotoxicity to determine the concentration at which toxic effects become apparent and work below this threshold.

-

-

Possible Cause 3: Cell line sensitivity.

-

Solution: Some cell lines may be more sensitive to chemical compounds. If cytotoxicity is a persistent issue, consider using a different cell line or reducing the treatment duration.

-

Visualizations

Caption: KCNQ2/3 channel signaling pathway and the action of this compound.

Caption: General workflow for optimizing this compound concentration.

Caption: Troubleshooting logic for a weak or absent experimental response.

References

Technical Support Center: RL648_81 Patch Clamp Recordings

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing RL648_81 in patch clamp electrophysiology experiments targeting KCNQ2/3 channels.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I not seeing an effect of this compound on my whole-cell currents?

There are several potential reasons for a lack of drug effect, ranging from issues with the compound itself to the experimental conditions.

Troubleshooting Steps:

-

Compound Viability and Application:

-

Freshness of Solution: Ensure that the this compound stock solution is fresh. The compound can degrade over time, especially with repeated freeze-thaw cycles. It is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

-

Solubility: Confirm that this compound is fully dissolved in your external solution. Poor solubility can lead to a lower effective concentration. Refer to the manufacturer's guidelines for recommended solvents.[1]

-

Perfusion System: Check your perfusion system for blockages or leaks to ensure the drug is reaching the cell.[2]

-

-

Experimental Parameters:

-

Holding Potential: this compound is a KCNQ2/3 activator and its effect is voltage-dependent.[1][3] Experiments are often performed at a holding potential of -85 mV to assess agonist activity on KCNQ2/3 channels expressed in CHO cells.[1] Ensure your voltage protocol is appropriate to detect changes in KCNQ2/3 channel activity.

-

Cell Type and Expression: Verify the expression of KCNQ2/3 channels in your cell line. The effect of this compound is specific to these channels and it does not shift the V1/2 of KCNQ4 or KCNQ5.[1]

-

-

Data Analysis:

-

Control Recordings: Establish a stable baseline recording before drug application. This is crucial for detecting subtle changes in current.

-

2. My gigaohm seal is unstable or lost upon application of this compound.

Seal instability can be a frustrating issue in patch clamp experiments. While not always directly caused by the drug, the application process itself can introduce mechanical or chemical instability.

Troubleshooting Steps:

-

Mechanical Stability:

-

Solution Properties:

-

Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your external solution is low (typically <0.1%). High concentrations of some solvents can destabilize cell membranes.

-

Osmolarity: Check the osmolarity of your drug-containing solution to ensure it matches your standard external solution. Mismatches in osmolarity can cause cell swelling or shrinking, leading to seal loss. A typical osmolarity for artificial cerebrospinal fluid (ACSF) is between 305 and 315 mOsm.[5]

-

-

Pipette and Cell Health:

-

Pipette Tip: Debris on the pipette tip can compromise seal formation and stability.[2] Ensure your pipettes are clean.

-

Cell Health: Only patch onto healthy-looking cells. Unhealthy cells are more prone to forming unstable seals.

-

3. The whole-cell recording is noisy after applying this compound.

Increased noise can obscure the signal of interest and make data interpretation difficult.

Troubleshooting Steps:

-

Grounding Issues:

-

Grounding Wire: Ensure your grounding wire is properly placed and making good contact with the bath solution. A common source of noise is a blocked or corroded grounding needle.[2]

-

Electrical Interference: Check for and eliminate sources of electrical noise in the room (e.g., centrifuges, pumps, fluorescent lights).

-

-

Compound Precipitation:

-

Visual Inspection: Visually inspect your drug solution for any signs of precipitation, which can introduce particulate matter into the recording chamber and affect the recording quality.

-

Filtration: Consider filtering your final drug solution before use.

-

-

Recording Equipment:

-

Headstage and Holder: Ensure the headstage and pipette holder are clean and dry.

-

Amplifier Settings: Check your amplifier settings and filters to ensure they are optimized for your recording conditions.

-

Quantitative Data Summary

The following table summarizes typical parameters for whole-cell patch clamp recordings of KCNQ2/3 channels. These values can serve as a general reference for your experiments.

| Parameter | Typical Value Range | Notes |

| Seal Resistance | > 1 GΩ | A high seal resistance is critical for low-noise recordings.[5][6] |

| Holding Potential | -60 mV to -90 mV | KCNQ channels are open at hyperpolarized potentials.[7] A holding potential of -85 mV has been used for this compound.[1] |